Trehalose monohydrate

Catalog No.
S1531286
CAS No.
6138-23-4
M.F
C12H24O12
M. Wt
360.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trehalose monohydrate

CAS Number

6138-23-4

Product Name

Trehalose monohydrate

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol;hydrate

Molecular Formula

C12H24O12

Molecular Weight

360.31 g/mol

InChI

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12;/h3-20H,1-2H2;1H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-;/m1./s1

InChI Key

PZVLBICKVLYSRO-INJDEQCRSA-N

Synonyms

Trehalose Dihydrate; α,α-Trehalose Dihydrate; α-D-Glucopyranosyl α-D-Glucopyranoside Dihydrate;

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O.O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O.O

The exact mass of the compound Trehalose is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: TEXTURIZER; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Trehalose (CAS 6138-23-4), overwhelmingly crystallized and procured as a dihydrate despite occasional cataloging as a monohydrate, is a naturally occurring, non-reducing disaccharide composed of two α-glucose units linked by an α,α-1,1-glycosidic bond. In biopharmaceutical and industrial procurement, it is primarily sourced as a premium cryoprotectant, lyoprotectant, and protein stabilizer. Unlike reducing sugars, trehalose does not contain free aldehyde or ketone groups, rendering it highly resistant to Maillard browning reactions with amino acids. The hydrated form is the thermodynamically stable crystalline state under ambient conditions, offering exceptional handling characteristics and low hygroscopicity compared to its anhydrous counterpart. Its unique ability to form a high-temperature glassy matrix upon dehydration makes it a critical excipient for extending the shelf life of monoclonal antibodies, vaccines, and freeze-dried cellular products without strict cold-chain dependence [1].

Research Fit

Workflow Lyophilization & spray-drying stabilization studies
Attribute Non-reducing α,α-1,1 disaccharide; reported high thermal stability
Quality Pharmacopoeia-grade excipient (USP, EP, JP, ChP)

Substituting trehalose hydrate (CAS 6138-23-4) with cheaper alternatives like sucrose or other trehalose polymorphs introduces significant process and stability risks. While sucrose is a common lyoprotectant, its relatively low glass transition temperature makes freeze-dried cakes susceptible to collapse and protein aggregation at elevated storage temperatures[1]. Furthermore, the glycosidic bond in sucrose is highly susceptible to acid hydrolysis, yielding reducing monosaccharides that trigger irreversible Maillard browning and protein degradation in acidic formulations. Conversely, attempting to use anhydrous trehalose to maximize sugar content per mass results in severe handling issues; the anhydrous form is highly hygroscopic at relative humidities above 30%, rapidly absorbing atmospheric moisture to revert to the hydrate, which causes caking, varied dosing, and formulation instability during manufacturing [2].

Substitution Risk

Glass transition mismatch

Reported higher Tg and T0 relative to sucrose may alter lyophilization cycle design and long-term storage stability.

Acid hydrolysis susceptibility

Sucrose degrades rapidly at low pH, while trehalose remains intact; this may impact formulation compatibility with acidic biologics.

Moisture sensitivity profile

Different deliquescence behavior between trehalose forms and sucrose may affect physical stability under processing humidity.

Superior Glass Transition Temperature (Tg) for Cold-Chain Independence

In freeze-dried biopharmaceutical formulations, the glass transition temperature (Tg) dictates the thermal limit before structural collapse and protein aggregation occur. Quantitative thermal analysis demonstrates that dry trehalose matrices achieve a Tg of approximately 106–115 °C. In contrast, sucrose matrices exhibit a significantly lower Tg of ~60 °C. Accelerated stability testing of lyophilized monoclonal antibodies at 60 °C revealed that sucrose-based formulations underwent significant aggregation due to operating near their Tg, whereas trehalose-based formulations remained entirely stable in the glassy state [1].

Evidence DimensionDry matrix glass transition temperature (Tg) and aggregation resistance
Target Compound DataTrehalose matrix Tg ~106–115 °C; stable at 60 °C storage
Comparator Or BaselineSucrose matrix Tg ~60 °C; significant aggregation at 60 °C storage
Quantified Difference~45–55 °C higher Tg, preventing structural collapse at elevated temperatures
ConditionsLyophilized monoclonal antibody formulations stored at 60 °C

A higher Tg allows biopharmaceutical manufacturers to design formulations that survive room-temperature or elevated-temperature storage, reducing reliance on expensive cold-chain logistics.

Zero Mobility Temp.
Head-to-head
44°C vs. 3.5°C
Supports broader molecular immobility window
DSC; Pikal method; ~0.7% moisture

Extreme Resistance to Acid Hydrolysis and Glycation

The α,α-1,1-glycosidic linkage in trehalose provides extraordinary chemical stability compared to the linkage in sucrose. Kinetic studies of spontaneous hydrolysis in aqueous solutions reveal that trehalose has an extrapolated half-life of 6.6 × 10^6 years at 25 °C (pH 8.1), whereas sucrose hydrolyzes 15,000 times faster, with a half-life of ~440 years. In acidic environments, sucrose undergoes extensive hydrolysis into reducing sugars, resulting in nonenzymatic browning (Maillard reaction) rates that are hundreds of times greater than those observed in equivalent trehalose systems [1].

Evidence DimensionRate of nonenzymatic browning and hydrolysis half-life
Target Compound DataTrehalose: Hydrolysis half-life 6.6 × 10^6 years; negligible browning
Comparator Or BaselineSucrose: Hydrolysis half-life ~440 years; rapid browning
Quantified Difference15,000-fold slower spontaneous hydrolysis
ConditionsAqueous solution (pH 8.1) and acidic model systems

Procuring trehalose over sucrose is critical for acidic formulations or long-term storage where trace hydrolysis would otherwise ruin protein therapeutics via glycation.

Acid Hydrolysis
Head-to-head
>99% vs. ~0% intact
Supports formulation at low pH
pH 3.5, 1 h exposure

Moisture Stability and Processability of the Hydrate Form

For industrial procurement, the physical stability of the raw excipient is crucial for accurate dosing and powder flow. Trehalose hydrate (CAS 6138-23-4) is thermodynamically stable and exhibits essentially zero hygroscopicity at relative humidities (RH) up to 92%. In direct contrast, anhydrous trehalose is highly hygroscopic and begins absorbing atmospheric moisture at an RH of just 30%, rapidly converting back to the hydrated form. This uncontrolled moisture uptake in the anhydrous form leads to powder caking, loss of flowability, and unpredictable mass-to-mole ratios during formulation [1].

Evidence DimensionHygroscopic threshold (Relative Humidity %)
Target Compound DataTrehalose hydrate: Stable and non-hygroscopic up to 92% RH
Comparator Or BaselineAnhydrous trehalose: Absorbs moisture and cakes at >30% RH
Quantified Difference62% higher relative humidity tolerance before moisture absorption
ConditionsAmbient temperature powder storage and handling

The hydrated form guarantees predictable powder flow, accurate weighing, and shelf stability in standard manufacturing environments without requiring specialized dry rooms.

Tg' Lyophilization
Head-to-head
~-27°C vs. -32°C
May allow higher primary drying temp
~5°C difference; reported ~13% drying time reduction per 1°C
Long-Term Stability
Class-level
Reported superior stabilization across protein systems
Supports shelf-life screening; non-reducing
Class-level evidence; consult original studies
Deliquescence Point
Head-to-head
Dihydrate RH0 95.5% vs. β-anhydrate 69.9%
Dihydrate form may offer higher humidity tolerance
At 20°C; decreases at higher temp
Freeze-Drying Stage
Head-to-head
Sucrose better during drying; trehalose better for storage
Stage-dependent selection: drying vs. stability
Raman & dielectric spectroscopy

Lyophilization of Monoclonal Antibodies and Vaccines

Because of its exceptionally high Tg (~115 °C) and non-reducing nature, trehalose is the premier lyoprotectant for monoclonal antibodies (mAbs), recombinant proteins, and viral vector vaccines. It successfully traps these biologics in a stable glassy matrix, preventing aggregation and unfolding during freeze-drying and enabling ambient-temperature storage [1].

Acidic or Liquid Biologic Formulations

In liquid formulations or environments with low pH, sucrose risks hydrolyzing into glucose and fructose, which subsequently glycate proteins. Trehalose's 15,000-fold greater resistance to hydrolysis ensures that the excipient remains intact, preventing Maillard browning and maintaining the structural integrity of the active pharmaceutical ingredient over long shelf lives [2].

Solid-Dose Manufacturing and Direct Compression

For the production of orally disintegrating tablets or dry powder inhaler formulations, the hydrated form of trehalose is heavily favored over the anhydrous form. Its resistance to moisture uptake up to 92% RH ensures that the powder remains free-flowing and prevents caking during blending, milling, and direct compression workflows[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Ambient-temperature lyophilized formulations
Reported zero mobility temperature profile
Molecular mobility in glassy state; long-term stability under ambient conditions
Low-pH biotherapeutic formulation research
Acid hydrolysis resistance
Excipient integrity at pH ≤3.5; compatibility with acidic protein solutions
Lyophilization cycle efficiency optimization
Tg' context (maximally freeze-concentrated solute)
Primary drying temperature limit and cycle time benchmarking
High-humidity processing and storage
Deliquescence point (RH0) of dihydrate form
Moisture-induced phase transition resistance; form selection

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

9

Exact Mass

360.12677620 Da

Monoisotopic Mass

360.12677620 Da

Heavy Atom Count

24

Appearance

Assay:≥95%A crystalline solid

UNII

7YIN7J07X4

Other CAS

6138-23-4

Wikipedia

Trehalose dihydrate
Trehalose

Use Classification

Human drugs -> Rare disease (orphan)
TEXTURIZER; -> JECFA Functional Classes
Cosmetics -> Humectant; Moisturising

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